molecular formula C21H12N2O2S2 B13123983 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- CAS No. 3767-68-8

9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)-

Cat. No.: B13123983
CAS No.: 3767-68-8
M. Wt: 388.5 g/mol
InChI Key: LZBSRGGBVAHAED-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracenedione core with an amino group at the 1-position and a benzothiazolylthio group at the 4-position. It is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- typically involves multiple steps, starting with the preparation of the anthraquinone core. The amino group is introduced through a nucleophilic substitution reaction, while the benzothiazolylthio group is added via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.

    Substitution: The amino and benzothiazolylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized anthraquinones.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- has numerous applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1-amino-: This compound lacks the benzothiazolylthio group, making it less complex.

    9,10-Anthracenedione, 1-amino-4-hydroxy-: This derivative has a hydroxy group instead of the benzothiazolylthio group.

    9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: This compound includes both hydroxy and methoxy groups, providing different chemical properties.

Uniqueness

The presence of the benzothiazolylthio group in 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

CAS No.

3767-68-8

Molecular Formula

C21H12N2O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

1-amino-4-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C21H12N2O2S2/c22-13-9-10-16(27-21-23-14-7-3-4-8-15(14)26-21)18-17(13)19(24)11-5-1-2-6-12(11)20(18)25/h1-10H,22H2

InChI Key

LZBSRGGBVAHAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=NC5=CC=CC=C5S4)N

Origin of Product

United States

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